BenchChemオンラインストアへようこそ!

UNC0737

Epigenetics Histone Methyltransferase Chemical Probe

UNC0737 is the essential negative control for G9a/GLP inhibitor UNC0638, enabling precise deconvolution of CHKA-driven versus epigenetic phenotypes. It is functionally inert against G9a/GLP, yet acts as a potent orthosteric CHKA inhibitor. Procure this validated tool to ensure accurate target validation in cancer and immune metabolism research, avoiding confounding off-target effects.

Molecular Formula C31H49N5O2
Molecular Weight 523.8 g/mol
Cat. No. B1194913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0737
SynonymsUNC0737;  UNC 0737;  UNC-0737
Molecular FormulaC31H49N5O2
Molecular Weight523.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H49N5O2/c1-23(2)36-18-13-25(14-19-36)34(3)31-26-21-28(37-4)29(38-20-10-17-35-15-8-9-16-35)22-27(26)32-30(33-31)24-11-6-5-7-12-24/h21-25H,5-20H2,1-4H3
InChIKeyATORKVYCKKBNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC0737: A Key Negative Control for G9a/GLP Methyltransferase Studies with a Validated CHKA Off-Target Profile


UNC0737 is an aminoquinazoline compound primarily characterized as a potent and selective orthosteric inhibitor of choline kinase alpha (CHKA) [1]. Its origin and most common application, however, is as a negative control for UNC0638, a chemical probe that inhibits the histone methyltransferases G9a and GLP [2]. The compound's chemical name is 2-cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, with a molecular weight of 523.77 g/mol [3].

Why UNC0737 Cannot Be Substituted by Other G9a/GLP Inhibitors or Simple Analogs


Substitution of UNC0737 with other G9a/GLP inhibitors or structurally similar quinazolines fails due to its unique, inverted target selectivity profile. While its closest analog, UNC0638, is a potent G9a/GLP inhibitor (IC50s of 15 nM and 19 nM respectively) , UNC0737 is functionally inert against these methyltransferases in cellular assays, making it a validated negative control [1]. Furthermore, a recent chemoproteomic study identified both compounds as direct, orthosteric inhibitors of choline kinase alpha (CHKA) [2]. Therefore, using a generic CHKA inhibitor instead of UNC0737 would forfeit the well-documented and quantifiable G9a/GLP selectivity window, which is essential for disentangling CHKA-mediated effects from epigenetic modulation in complex biological systems.

Quantitative Evidence: UNC0737's Differentiated Performance Against Closest Comparators


G9a/GLP Inhibitory Activity: UNC0737 is a Validated Negative Control with >300-Fold Lower Potency than UNC0638

UNC0737 functions as a negative control for the G9a/GLP inhibitor UNC0638 due to its minimal activity against these targets. In S-adenosylhomocysteine hydrolase (SAHH)-coupled assays, UNC0737 is a poor inhibitor of G9a (IC50 = 5000 nM) and GLP (IC50 > 10000 nM) . This is in stark contrast to the primary probe UNC0638, which exhibits IC50 values of <15 nM and 19 nM for G9a and GLP, respectively . This represents a >333-fold difference in potency for G9a and a >526-fold difference for GLP.

Epigenetics Histone Methyltransferase Chemical Probe

Cellular H3K9me2 Reduction: UNC0737 Fails to Modulate Histone Methylation Compared to UNC0638

In cellular assays, UNC0737 does not reduce global H3K9 dimethylation (H3K9me2) levels, a direct marker of G9a/GLP activity. In contrast, its active comparator UNC0638 potently reduces H3K9me2 levels in MDA-MB-231 cells with an IC50 of 81 nM after 48 hours [1]. This differential cellular activity validates the use of UNC0737 to distinguish between on-target epigenetic effects and off-target or compound-specific toxicities.

Cell Biology Epigenetics Cellular Assay

Direct Target Identification: CHKA is a Common and Potent Off-Target for Both UNC0737 and UNC0638

A 2025 phenomics study identified Choline Kinase Alpha (CHKA) as a direct protein target for both UNC0737 and UNC0638 [1]. While the study does not report a direct IC50 comparison for CHKA inhibition, it confirms that both compounds bind directly to CHKA in cellular thermal shift assays (CETSA) and co-crystallize with the protein [1]. This shared off-target activity provides a molecular explanation for previously unexplained cellular phenotypes and positions UNC0737 not only as an epigenetic negative control but also as a validated CHKA chemical probe.

Chemoproteomics Drug Discovery Target Identification

Cellular Toxicity Profile: UNC0737 Exhibits Lower Toxicity than Earlier Probes like BIX01294

In MTT assays assessing cellular toxicity, UNC0737 demonstrates a favorable profile compared to the earlier-generation G9a/GLP inhibitor BIX01294. Both UNC0737 and UNC0638 show considerably lower cellular toxicity than BIX01294, which is known for its poor separation of functional potency and toxicity [1]. This improved safety margin is critical for cellular studies where compound toxicity can confound results.

Toxicology Chemical Probe Cellular Assay

Optimal Application Scenarios for UNC0737 Based on Quantitative Evidence


Validated Negative Control in G9a/GLP-Mediated Epigenetic Screens

Based on its demonstrated inactivity against G9a and GLP (IC50s of 5000 nM and >10000 nM respectively) and its failure to reduce H3K9me2 in cells, UNC0737 is an ideal negative control for any phenotypic screen or cellular assay where UNC0638 is used as the active probe [1]. This pairing allows researchers to confidently attribute observed effects to G9a/GLP inhibition, ruling out compound-specific or off-target activities shared by the chemical scaffold.

Chemical Probe for Investigating Choline Kinase Alpha (CHKA) Biology

The recent identification of UNC0737 as a direct, orthosteric CHKA inhibitor with a solved co-crystal structure (PDB: 8BI5) makes it a high-quality chemical tool for studying CHKA function in cancer and immune metabolism [2]. Its well-characterized inactivity toward G9a/GLP provides a cleaner profile for CHKA-focused research compared to its analog UNC0638, which potently inhibits both CHKA and histone methyltransferases [1].

Tool for Disentangling Off-Target Effects of Quinazoline-Based Epigenetic Inhibitors

UNC0737 serves as a critical control for interpreting the complex pharmacology of aminoquinazoline compounds. Studies using both UNC0737 and UNC0638 have revealed that observed cellular discrepancies between different G9a/GLP inhibitor scaffolds can be explained by their shared CHKA off-target activity [2]. Including UNC0737 in a screening cascade allows researchers to deconvolute phenotypes driven by G9a/GLP inhibition from those mediated by CHKA engagement, an essential step for accurate target validation and drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC0737

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.